Cas no 1396880-93-5 (4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine)

4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine 化学的及び物理的性質
名前と識別子
-
- 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine
- 1396880-93-5
- VU0538956-1
- 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine
- morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
- F6237-2783
- morpholin-4-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
- AKOS024541492
-
- インチ: 1S/C13H12F3N5O2/c14-13(15,16)9-1-3-10(4-2-9)21-18-11(17-19-21)12(22)20-5-7-23-8-6-20/h1-4H,5-8H2
- InChIKey: VOCIMQWDXVFHOO-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)N1N=NC(C(N2CCOCC2)=O)=N1)(F)F
計算された属性
- 精确分子量: 327.09430913g/mol
- 同位素质量: 327.09430913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 23
- 回転可能化学結合数: 2
- 複雑さ: 422
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.1Ų
- XLogP3: 2.1
4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6237-2783-2μmol |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6237-2783-2mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6237-2783-5mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6237-2783-1mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6237-2783-5μmol |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6237-2783-15mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6237-2783-50mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6237-2783-20mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6237-2783-30mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6237-2783-3mg |
4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |
1396880-93-5 | 3mg |
$63.0 | 2023-09-09 |
4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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5. Back matter
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholineに関する追加情報
Introduction to Compound with CAS No. 1396880-93-5 and Product Name: 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine
The compound with the CAS number 1396880-93-5 and the product name 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular framework of this compound integrates several key functional groups that contribute to its reactivity and utility in various biochemical pathways.
At the core of this compound's structure lies a tetrazole ring, which is a heterocyclic compound consisting of four nitrogen atoms arranged in a cyclic manner. The presence of a trifluoromethyl group attached to the phenyl ring introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. This modification is particularly noteworthy in pharmaceutical applications, as trifluoromethyl groups are frequently incorporated into drug molecules to enhance metabolic stability and binding affinity.
The morpholine moiety in the product name further enhances the compound's pharmacological profile. Morpholine derivatives are known for their versatility in medicinal chemistry, often serving as key structural elements in drugs targeting neurological disorders, cardiovascular diseases, and infections. The combination of a tetrazole ring and a morpholine scaffold creates a molecular entity with potential therapeutic benefits that warrant further exploration.
Recent research has highlighted the significance of tetrazole-based compounds in drug discovery. Tetrazoles have been identified as valuable scaffolds for developing novel therapeutics due to their ability to engage with biological targets in unique ways. For instance, studies have demonstrated that tetrazole derivatives can act as inhibitors or modulators of enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The specific arrangement of atoms in 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine may contribute to its efficacy in modulating such pathways.
The trifluoromethylphenyl group in this compound adds another layer of complexity and functionality. Phenyl rings are ubiquitous in pharmaceuticals due to their ability to stabilize molecular structures and improve bioavailability. The introduction of a trifluoromethyl group enhances the lipophilicity of the phenyl ring, which can influence how the compound interacts with biological membranes and target proteins. This feature is particularly relevant in designing drugs that require efficient absorption and distribution within the body.
In terms of synthetic chemistry, the preparation of 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine involves multiple steps that showcase the ingenuity of organic synthesis. The formation of the tetrazole ring typically requires careful control of reaction conditions to ensure high yields and purity. Additionally, the introduction of the morpholine moiety necessitates precise functional group transformations that highlight the synthetic challenges associated with this class of compounds.
One area where this compound shows promise is in the development of antimicrobial agents. The unique structural features of tetrazole derivatives have been linked to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The presence of a morpholine group may further enhance these effects by improving solubility or facilitating cellular uptake. Preliminary studies suggest that derivatives of this compound may exhibit activity against resistant bacterial strains, making them valuable candidates for future antimicrobial therapies.
Another potential application lies in neurological disorders. Morpholine derivatives have been explored for their potential as anticonvulsants, anxiolytics, and antidepressants. The combination with a tetrazole ring could lead to novel compounds with enhanced efficacy or reduced side effects compared to existing treatments. Research into the pharmacological properties of this compound may uncover new insights into the mechanisms underlying neurological diseases and provide leads for drug development.
The chemical stability and metabolic fate of 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine are critical factors that need to be evaluated through rigorous experimental studies. Understanding how the body processes this compound will provide essential data for optimizing its therapeutic potential and ensuring safety during clinical use. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography will be instrumental in elucidating its structure-function relationships.
In conclusion, the compound with CAS number 1396880-93-5 and product name 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features—comprising a tetrazole ring modified with a trifluoromethylphenyl group and integrated with a morpholine scaffold—position it as a versatile tool for developing novel therapeutics. Ongoing studies aim to explore its biological activity across various disease models while addressing synthetic challenges to optimize its production scalability.
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